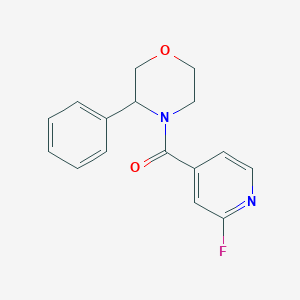

(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has a unique structure that makes it an attractive target for researchers. In

Scientific Research Applications

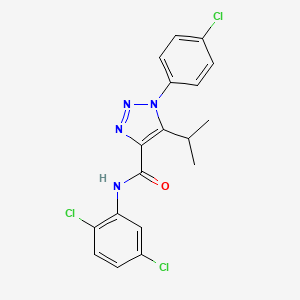

Dipolar Cycloaddition Reactions

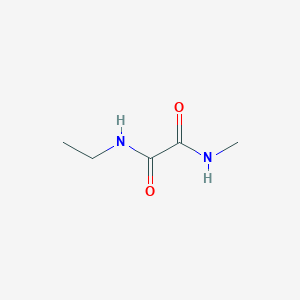

One significant area of research involves the use of dipolar cycloaddition reactions to access novel compounds with potential therapeutic applications. For instance, a study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, showcasing the method's utility in synthesizing compounds with challenging chiral centers for potential mood disorder treatments (Chrovian et al., 2018).

Kinase Inhibitors

Another research application is the discovery of kinase inhibitors, where substituted pyridines play a crucial role. A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) compounds identified them as potent and selective Met kinase inhibitors, with one compound showing complete tumor stasis in a human gastric carcinoma model following oral administration, illustrating the compound's potential in cancer therapy (Schroeder et al., 2009).

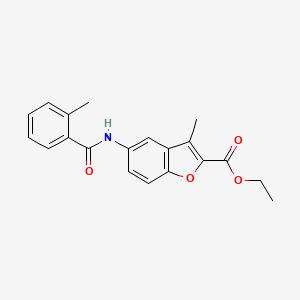

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, highlights the importance of structural analysis in understanding compound properties and interactions. Such studies provide insights into molecular structures optimized by density functional theory, which are consistent with crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

BACE1 Inhibitors for Alzheimer's Disease

Efficient synthesis methods for compounds like 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor, demonstrate the compound's potential in Alzheimer's Disease treatment, showcasing the role of such molecules in developing therapeutic agents (Zhou et al., 2009).

properties

IUPAC Name |

(2-fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-15-10-13(6-7-18-15)16(20)19-8-9-21-11-14(19)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBQQAHRPGQNRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC(=NC=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)